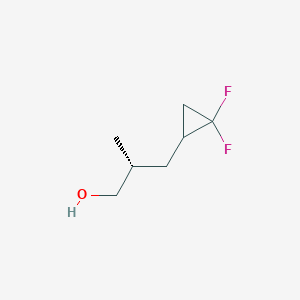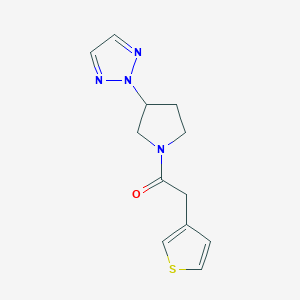
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key player in the B-cell receptor signaling pathway. The B-cell receptor signaling pathway is critical for the survival and proliferation of B-cells, which are a type of white blood cell that play a key role in the immune system. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research indicates that compounds related to "1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone" are pivotal in synthesizing a wide array of heterocyclic compounds. For instance, the synthesis and characterization of 1H-1,2,4-triazole derivatives containing pyridine units have shown potential antibacterial and plant growth regulatory activities. These derivatives are synthesized through condensation reactions and are screened for their biological activities, revealing their significance in developing new antimicrobial agents and agrochemicals (Liu et al., 2007).
Biological Activities and Potential Applications
The research also extends to the exploration of the biological activities of these compounds. For example, derivatives of 1H-pyrazolo[3,4-b]pyridines and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines have been synthesized and evaluated for their antiviral activities. These compounds have shown promise against various viruses, indicating their potential in developing new antiviral drugs (Attaby et al., 2006).
Chemical Characterization and Structural Analysis
Further research involves the chemical characterization and structural analysis of these compounds, providing insights into their chemical properties and potential applications. For instance, experimental and theoretical studies on compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone have been conducted to understand their molecular structure, vibrational assignments, and electronic properties. These studies are crucial for the rational design and development of new materials and pharmaceuticals (Ataol & Ekici, 2014).
Development of Conducting Polymers
The synthesis of conducting polymers based on derivatives like 2,5-di(thiophen-2-yl)-1H-pyrrole showcases the application of these compounds in materials science. These polymers have been synthesized through chemical and electrochemical polymerization, and their properties, such as electrical conductivity and thermal stability, have been evaluated. This research opens up possibilities for using these compounds in developing new materials for electronic applications (Pandule et al., 2014).
Propiedades
IUPAC Name |
2-thiophen-3-yl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(7-10-2-6-18-9-10)15-5-1-11(8-15)16-13-3-4-14-16/h2-4,6,9,11H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVQVCMZHJSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

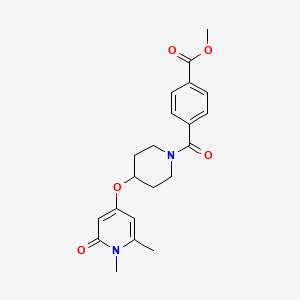
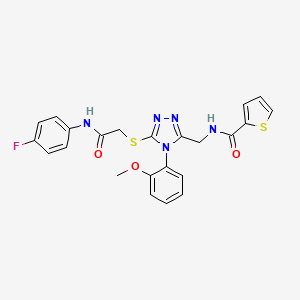
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)
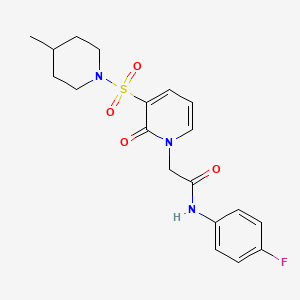

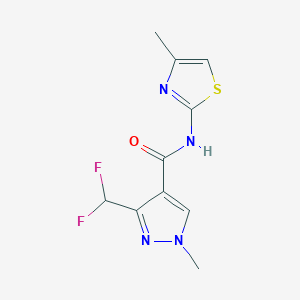
![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)
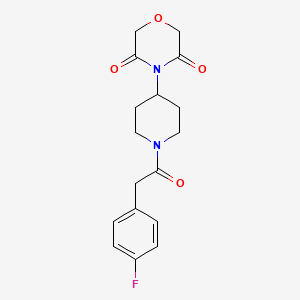
![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)
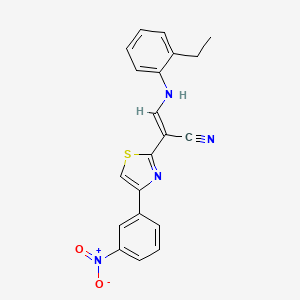
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)
